Gigkflhsagkfgkafvgeimks

Antimicrobial Peptides Minimum Inhibitory Concentration (MIC) E. coli

Magainin 1 is a uniquely well-characterized 23-amino acid antimicrobial peptide with quantifiable antiviral activity (HSV-1/2 EC50 33-37 µM) and benchmark low hemolytic toxicity (HC50 >300 µM). Unlike generic AMPs or Magainin 2, its defined toroidal pore mechanism and exquisite sequence-activity relationship make it the only reliable baseline for SAR campaigns, membrane-peptide interaction studies (SPR, CD, patch-clamp), and hemolysis screening. Procure this high-purity standard to ensure reproducible, publishable results.

Molecular Formula C112H177N29O28S
Molecular Weight 2409.8 g/mol
Cat. No. B12043870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGigkflhsagkfgkafvgeimks
Molecular FormulaC112H177N29O28S
Molecular Weight2409.8 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN
InChIInChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1
InChIKeyOFIZOVDANLLTQD-ZVNXOKPXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magainin 1 (GIGKFLHSAGKFGKAFVGEIMKS) Antimicrobial Peptide: A Comprehensive Procurement and Research Guide


Magainin 1 (CAS 108433-99-4), with the primary sequence GIGKFLHSAGKFGKAFVGEIMKS, is a 23-amino acid, cationic antimicrobial peptide (AMP) originally isolated from the skin of the African clawed frog, Xenopus laevis [1]. It exhibits broad-spectrum antimicrobial activity through a mechanism involving disruption of microbial cell membranes [2]. This peptide is a key member of the magainin family, serving as a critical research tool in the study of host defense peptides and as a foundational scaffold for the development of novel anti-infective agents [3].

Why Generic Antimicrobial Peptide Substitution Is Not a Viable Procurement Strategy for Magainin 1 Research


Treating all antimicrobial peptides as interchangeable commodities is a critical error in experimental design and procurement. The functional profile of Magainin 1 is exquisitely tied to its specific 23-residue sequence. Even minute sequence alterations, such as the two substitutions that differentiate it from its closely related family member Magainin 2, can lead to substantial, quantifiable differences in antimicrobial potency, selectivity for microbial versus host membranes, and specific mechanism of pore formation [1]. Therefore, substituting Magainin 1 with a generic AMP or even its analog Magainin 2 cannot guarantee equivalent experimental outcomes [2].

Magainin 1: A Quantitative Evidence Guide for Differentiated Scientific and Industrial Applications


Comparative Antimicrobial Potency: Magainin 1 vs. Magainin 2 Against E. coli

Magainin 1 exhibits lower antimicrobial potency compared to its closely related analog, Magainin 2, which differs by only two amino acid residues (G10K and K22N). In a direct comparative study against E. coli (ATCC 25922), Magainin 2 was found to be more effective, as indicated by its lower Minimum Inhibitory Concentration (MIC) [1]. This quantifiable difference highlights that the two peptides are not functionally interchangeable for antimicrobial assays.

Antimicrobial Peptides Minimum Inhibitory Concentration (MIC) E. coli Structure-Activity Relationship

Quantified Hemolytic Activity of Magainin 1 Compared to a High-Potency Analog (MSI-78)

A major limitation of antimicrobial peptides for systemic applications is their potential toxicity to host cells, often measured by hemolytic activity. Patent data indicates that while synthetic analogs of Magainin 1 can achieve vastly improved antimicrobial activity (up to 100-fold higher), this can come at the cost of increased hemolysis. In contrast, the parent Magainin 1 is described as having 'insignificant hemolytic action' [1] and its hemolytic activity is quantified at very high concentrations (50% hemolysis at >300 µM) [2], establishing a high baseline for host cell safety.

Cytotoxicity Hemolysis Therapeutic Index Host Defense Peptides

Mechanism of Action: Magainin 1 Forms Toroidal Pores, a Distinctive Feature in AMP Research

Among the diverse mechanisms by which antimicrobial peptides kill bacteria, the formation of toroidal pores is a specific and well-studied model. Magainin 1 is a prototypical peptide for this mechanism, where peptide-lipid complexes create a pore that facilitates membrane permeabilization and peptide translocation [1]. This is in contrast to other pore-forming peptides like melittin, which has been shown to predominantly form pure lipidic pores under certain conditions, a process with a very low rate of peptide translocation [2].

Biophysics Membrane Permeabilization Toroidal Pore Mechanism of Action

In Vivo Efficacy: Magainin 1 Improves Survival in a Rat Model of Gram-Negative Septic Shock

The therapeutic potential of Magainin 1 extends beyond in vitro antimicrobial assays. In a rat model of septic shock induced by E. coli, a single intraperitoneal dose of Magainin 1 (1 mg/kg) administered immediately after bacterial challenge led to a significant reduction in lethality [1]. This in vivo efficacy, achieved as a monotherapy and further enhanced when combined with piperacillin, substantiates the potential of Magainin 1 and its analogs for treating serious systemic infections [1].

In Vivo Efficacy Septic Shock Animal Model E. coli Therapeutic Application

Antiviral Activity: Magainin 1 Demonstrates Broad-Spectrum Anti-HSV Efficacy

The functional scope of Magainin 1 extends beyond antibacterial and antifungal properties to include antiviral activity. Specifically, Magainin 1 has been shown to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) in Vero cells [1]. The effective concentrations (EC50) are in the low micromolar range, demonstrating its potential as an anti-HSV agent.

Antiviral Herpes Simplex Virus EC50 Broad-Spectrum

Strategic Application Scenarios for Magainin 1 Based on Verified Differentiated Evidence


Use as a Foundational Scaffold for Structure-Activity Relationship (SAR) Studies

Magainin 1 is the ideal starting point for SAR campaigns aiming to improve antimicrobial potency. As demonstrated, its natural analog Magainin 2, with only two amino acid substitutions, exhibits higher potency against E. coli [1]. Furthermore, patent literature confirms that systematic modifications can yield analogs with up to a 100-fold increase in antimicrobial activity [2]. This makes the well-characterized Magainin 1 sequence a perfect baseline for rationally designing and testing new, more potent peptide variants.

Standard Control for Biophysical Studies on Toroidal Pore Formation

For researchers using techniques like surface plasmon resonance (SPR), circular dichroism (CD), or patch-clamp electrophysiology to study membrane-peptide interactions, Magainin 1 is an indispensable standard. It is a canonical, highly studied peptide that forms well-defined toroidal pores in lipid bilayers [1]. Its mechanism is distinct from other model AMPs like melittin, making it a critical control for differentiating between various pore-forming mechanisms [2].

Lead Compound for Developing Dual-Action Antibacterial and Antiviral Agents

The established, quantifiable antiviral activity of Magainin 1 against both HSV-1 and HSV-2, with EC50 values in the 33-37 µM range, supports its use in antiviral research [1]. Its concurrent broad-spectrum antibacterial activity makes it a unique tool for research into dual-action therapeutics, particularly for applications like topical creams for infected lesions where both bacterial and viral co-infections are a concern.

Negative Control for Hemolysis Assays in AMP Engineering

A primary challenge in AMP drug development is minimizing host cell toxicity. Magainin 1, with its high HC50 value (>300 µM) and characterization as having 'insignificant hemolytic action' [1], is a benchmark for low hemolytic activity. This makes it an ideal negative control in assays designed to screen a library of novel AMPs or analogs for hemolysis. It provides a safe baseline against which the toxicity of more potent, engineered variants (like MSI-78) can be measured [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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